molecular formula C11H20O4 B057954 Diethyl diethylmalonate CAS No. 77-25-8

Diethyl diethylmalonate

Cat. No.: B057954
CAS No.: 77-25-8
M. Wt: 216.27 g/mol
InChI Key: ZKBBUZRGPULIRN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diethyl diethylmalonate, a derivative of diethyl malonate, primarily targets the synthesis of barbiturates . Barbiturates are drugs that act as central nervous system depressants and can produce a wide spectrum of effects, from mild sedation to total anesthesia .

Mode of Action

The compound interacts with its targets through a chemical reaction. As a diethyl malonate derivative, it can be combined with urea under the action of a strong base to form a barbiturate . In this case, this compound plus urea forms barbital under the action of sodium ethoxide .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the synthesis of barbiturates . The compound, when combined with urea, undergoes a reaction to form barbital, a type of barbiturate . This process is facilitated by the action of a strong base .

Pharmacokinetics

Diethyl malonate is a colourless liquid with a boiling point of 199 °C , suggesting that it could be absorbed and distributed in the body in its liquid form

Result of Action

The primary result of the action of this compound is the formation of barbiturates, specifically barbital . Barbital acts as a central nervous system depressant, producing effects ranging from mild sedation to total anesthesia .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a strong base, which facilitates its reaction with urea to form barbital . Additionally, the reaction is likely to be influenced by factors such as temperature, pH, and the presence of other substances in the reaction environment.

Biochemical Analysis

Biochemical Properties

Diethyl diethylmalonate plays a significant role in biochemical reactions due to its ability to act as a versatile building block. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. One notable interaction is with the enzyme acetyl-CoA carboxylase, where this compound acts as a substrate, leading to the formation of malonyl-CoA. This interaction is crucial in fatty acid biosynthesis, as malonyl-CoA is a key intermediate in the elongation of fatty acid chains .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in cellular energy homeostasis. By affecting this pathway, this compound can alter the expression of genes involved in lipid metabolism and energy production . Additionally, it impacts cellular metabolism by serving as a precursor for the synthesis of fatty acids and other essential biomolecules.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules at the molecular level. It binds to specific enzymes, such as acetyl-CoA carboxylase, inhibiting or activating their activity. This binding interaction leads to changes in the enzyme’s conformation and function, ultimately affecting the metabolic pathways in which the enzyme is involved. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it has been observed to enhance fatty acid synthesis and improve metabolic efficiency. At higher doses, this compound can exhibit toxic effects, including liver damage and disruption of normal metabolic processes. Threshold effects have been identified, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to fatty acid biosynthesis. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, facilitating the conversion of acetyl-CoA to malonyl-CoA and subsequently to long-chain fatty acids. These interactions are essential for maintaining proper metabolic flux and ensuring the availability of fatty acids for various cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by cells via passive diffusion and facilitated transport mechanisms. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and mitochondria, where it participates in metabolic reactions. Its distribution is influenced by factors such as concentration gradients and the presence of specific binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl diethylmalonate can be synthesized through the alkylation of diethyl malonate. The process involves the reaction of diethyl malonate with an alkyl halide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the alkyl halide .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of ethyl chloroacetate with sodium cyanide to form the nitrile intermediate. This intermediate is then treated with ethanol in the presence of an acid catalyst to yield diethyl malonate, which is subsequently alkylated to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Diethyl diethylmalonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl diethylmalonate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Comparison with Similar Compounds

Diethyl diethylmalonate is similar to other malonate esters such as diethyl malonate and dimethyl malonate. its unique structure, with two ethyl groups at the alpha position, provides distinct reactivity and steric properties. This makes it particularly useful in the synthesis of specific substituted compounds .

Similar Compounds

Properties

IUPAC Name

diethyl 2,2-diethylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20O4/c1-5-11(6-2,9(12)14-7-3)10(13)15-8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBBUZRGPULIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058807
Record name Propanedioic acid, diethyl-, diethyl ester
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Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

77-25-8
Record name Propanedioic acid, 2,2-diethyl-, 1,3-diethyl ester
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Record name Diethyl diethylmalonate
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Record name Diethyl diethylmalonate
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Record name Propanedioic acid, 2,2-diethyl-, 1,3-diethyl ester
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Record name Propanedioic acid, diethyl-, diethyl ester
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Record name Diethyl diethylmalonate
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Record name DIETHYL DIETHYLMALONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary synthetic application of Diethyl Diethylmalonate highlighted in the research?

A1: this compound (DEDEM) is investigated as a potential electron donor in the synthesis of catalysts for propylene polymerization. [] Researchers synthesized DEDEM from Diethyl malonate and explored its coordination with titanium tetrachloride (TiCl4) and magnesium chloride (MgCl2) to produce these catalysts. []

Q2: How does the structure of this compound relate to its potential effectiveness as an electron donor in propylene polymerization?

A2: Computational chemistry played a role in understanding the structure-activity relationship of DEDEM and its analogs. Researchers utilized Gaussian 03 and Chem 3D software to model the three-dimensional structures of DEDEM and other electron donors. [] These simulations likely helped in analyzing the spatial arrangement of oxygen atoms and their distance from the central metal atom in the catalyst complex, which is crucial for electron donation and overall catalyst activity.

Q3: Were any alternative electron donors studied alongside this compound, and how did their performance compare?

A3: Yes, several other electron donors were synthesized and evaluated in the study, including: 1,1-cyclopentanecarboxylic acid diethyl ester (CPCADEE), 1,1-cyclopentanedimethanol acetic diester (CPDMAD), 1,1-biethoxymethyl pentane (BEMP), and 2,2-diethyl-1,3-propanediol acetic diester (DEPDADE). [] Interestingly, while both CPCADEE and DEPDADE showed improved catalytic activity and properties when used as internal donors, BEMP exhibited the highest catalytic activity without requiring additional external donors. [] This difference in performance highlights the importance of structural features in influencing electron donor capabilities.

Q4: How was the purity and structure of this compound and other synthesized compounds confirmed in the study?

A4: The researchers employed Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GCMS) to determine the purity and confirm the structure of the synthesized compounds, including DEDEM. [] These analytical techniques provide complementary information about the composition and identity of the molecules, ensuring the reliability of the subsequent polymerization experiments.

Q5: Can you provide details about the NMR spectroscopic study mentioned in one of the research papers and its relevance to this compound?

A5: While this compound itself is not the focus of the NMR study, the paper investigates the tautomeric structure of Diethylmalonohydrazide using NMR spectroscopy. [] Researchers synthesized various methyl derivatives of Diethylmalonohydrazide, including N-methyldiethylmalonohydrazide, to serve as model compounds in this analysis. [] These model compounds, with their fixed structures, helped to better understand the tautomeric behavior of Diethylmalonohydrazide, a compound structurally related to this compound.

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